molecular formula C16H19N5O9 B1515420 Aureofuscin CAS No. 58194-38-0

Aureofuscin

Cat. No.: B1515420
CAS No.: 58194-38-0
M. Wt: 425.35 g/mol
InChI Key: OJKCJHCMNLAGNV-DHZFVVQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aureofuscin is a tetraene polyene macrolide antibiotic produced by the bacterium Streptomyces aureofuscus . As a member of the polyene macrolide class, it shares structural and functional characteristics with other antifungals such as nystatin and pimaricin (natamycin) . Its molecular formula is C28H43NO12, with an average molecular mass of 585.6490 g/mol . The biosynthesis of Aureofuscin is regulated by a pathway-specific regulator from the PAS-LuxR family, a common feature in the gene clusters of polyene macrolides . These regulators, such as AurJ3M in Streptomyces aureofuscus , are positive activators that sense intracellular signals and bind to specific promoter regions to activate the transcription of biosynthetic genes . This makes the study of its biosynthesis a valuable model for understanding metabolic engineering in Streptomyces . Like other polyene antibiotics, Aureofuscin's primary mechanism of action is attributed to its binding to ergosterol, a key sterol component of fungal cell membranes . This interaction disrupts membrane integrity and function. In research settings, Aureofuscin serves as a tool for studying fungal biology, exploring mechanisms of antibiotic action, and understanding the regulation of secondary metabolite production in actinobacteria. The global market for specialized compounds like Aureofuscin reflects its ongoing relevance in scientific research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58194-38-0

Molecular Formula

C16H19N5O9

Molecular Weight

425.35 g/mol

IUPAC Name

(1R,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylic acid

InChI

InChI=1S/C16H19N5O9/c17-12-6-13(19-2-18-12)21(3-20-6)14-8(23)9-4(28-14)1-5-16(27,30-9)11(24)7(22)10(29-5)15(25)26/h2-5,7-11,14,22-24,27H,1H2,(H,25,26)(H2,17,18,19)/t4-,5-,7-,8-,9+,10+,11+,14-,16+/m1/s1

InChI Key

OJKCJHCMNLAGNV-DHZFVVQKSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5(C1OC(C(C5O)O)C(=O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@]5([C@@H]1O[C@@H]([C@H]([C@@H]5O)O)C(=O)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5(C1OC(C(C5O)O)C(=O)O)O

Synonyms

aureofuscin

Origin of Product

United States

Advanced Methodologies for Aureofuscin Isolation and Purification

Chromatographic Techniques for High-Purity Aureofuscin Isolation

Chromatography is the cornerstone of aureofuscin purification, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. column-chromatography.comorganomation.com Modern chromatographic techniques offer high resolution and sensitivity, making them indispensable for obtaining pure aureofuscin. edubirdie.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analysis and purification of aureofuscin. nih.gov Analytical HPLC is routinely used to quantify aureofuscin production in fermentation cultures, providing critical data on yield and purity. jocpr.comresearchgate.netnih.gov For purification, the principles of analytical HPLC are scaled up to a preparative level. kromasil.comselectscience.net

Preparative HPLC aims to isolate significant quantities of a target compound, like aureofuscin, at a desired purity. kromasil.comteledynelabs.com This involves using larger columns (with inner diameters from 10 mm to over 100 mm), higher flow rates, and larger sample loads compared to analytical HPLC. selectscience.netmetwarebio.com The goal shifts from generating information to isolating a product. kromasil.com Research on Streptomyces aureofuscus has established effective analytical HPLC conditions that serve as a starting point for developing preparative methods. jocpr.comresearchgate.net A typical system involves a reversed-phase C18 column as the stationary phase. jocpr.comresearchgate.net The mobile phase is often a mixture of methanol (B129727), water, and glacial acetic acid, with UV detection used to monitor the elution of aureofuscin. jocpr.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2 µm). This results in significantly higher resolution, speed, and efficiency, although it operates at much higher pressures. While primarily an analytical tool, the high-resolution separation capabilities of UPLC can be invaluable in developing and optimizing methods for preparative-scale purification, particularly for resolving aureofuscin from closely related impurities.

Table 1: HPLC Parameters for Aureofuscin Analysis and Preparative Method Development
ParameterReported Conditions for AnalysisConsiderations for Preparative Scale-Up
Stationary PhaseWaters C18 Column jocpr.comresearchgate.netSelect column with same chemistry but larger dimensions (e.g., increased diameter and length). metwarebio.com
Mobile PhaseMethanol-water-glacial acetic acid (48:32:1, v/v) jocpr.comresearchgate.netIsocratic or gradient elution may be used. Solvent composition is optimized for resolution and loadability. kromasil.com
Flow Rate1.0 mL/min jocpr.comresearchgate.netSignificantly increased (e.g., 20-100+ mL/min) depending on column diameter. metwarebio.com
DetectionUV at 302.5 nm jocpr.comresearchgate.netDetector flow cells with shorter path lengths are used to avoid saturation at high concentrations. selectscience.net
Sample LoadMicrogram (µg) range metwarebio.comMilligram (mg) to gram (g) range per run. metwarebio.comemerypharma.com

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption and degradation of sensitive compounds like polyene macrolides. edubirdie.compg.edu.pl It operates by partitioning solutes between two immiscible liquid phases, with one phase held stationary by centrifugal force while the mobile phase is pumped through it. edubirdie.com

This technique is particularly suitable for the purification of natural products. researchgate.net High-Speed Counter-Current Chromatography (HSCCC), a modern iteration of CCC, has been successfully used for the preparative isolation of various natural products. edubirdie.com For macrolide antibiotics, the selection of a suitable two-phase solvent system is critical for achieving separation. nih.gov The ideal system provides a significant difference in the partition coefficients (K) of the target compound and its impurities. nih.gov For closely related macrolide analogues, a hexane-tert-butyl methyl ether-methanol-water system has proven effective, achieving baseline separation. nih.gov This approach shows great promise for purifying aureofuscin while preserving its chemical integrity.

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to push the mobile phase through the column, speeding up the separation process. chromtech.commit.edu It is a widely used technique for the purification of organic compounds, including natural products isolated from microbial cultures. emerypharma.comchromtech.com The process typically involves packing a column with a stationary phase like silica (B1680970) gel, loading the crude extract, and eluting with a solvent system of increasing polarity (gradient elution). mit.edurochester.edu

Solid Phase Extraction (SPE) is a selective sample preparation technique used to isolate, purify, and concentrate analytes from a complex mixture prior to further analysis or purification. thermofisher.comscientificlabs.ie It operates on the principles of chromatography, using a solid sorbent to bind either the target analyte (aureofuscin) or interfering compounds from the initial extract. chromatographyonline.com

For aureofuscin, an initial extraction from the culture broth with a solvent like methanol is a common first step. jocpr.comresearchgate.net The resulting extract can then be subjected to SPE to remove highly polar or nonpolar impurities. chromatographyonline.com In a "bind-elute" strategy, the methanolic extract would be loaded onto a reversed-phase (e.g., C18) SPE cartridge. Aureofuscin and other hydrophobic compounds would be retained on the sorbent, while very polar impurities are washed away. A subsequent elution with a stronger, less polar solvent would then recover the enriched aureofuscin fraction, which can be further purified by flash chromatography or preparative HPLC. thermofisher.com

Table 2: A Typical SPE "Bind-Elute" Strategy for Aureofuscin Enrichment
StepProcedurePurpose
ConditioningRinse the SPE sorbent (e.g., C18) with a strong solvent (e.g., methanol) followed by the weak solvent (e.g., water). organomation.comActivates the sorbent to ensure proper interaction with the analyte. organomation.com
Sample LoadingApply the pre-treated aureofuscin extract (e.g., aqueous methanol) to the sorbent. organomation.comAureofuscin binds to the C18 sorbent via hydrophobic interactions.
WashingPass a weak solvent (e.g., water or low-percentage methanol) through the sorbent. organomation.comRemoves polar, water-soluble impurities that did not bind to the sorbent. organomation.com
ElutionPass a strong solvent (e.g., high-percentage methanol or acetonitrile) through the sorbent. organomation.comDisrupts the hydrophobic interactions, releasing the purified and concentrated aureofuscin. thermofisher.com

Countercurrent Chromatography Approaches

Crystallization Protocols for Aureofuscin

Crystallization is a powerful purification technique that can yield compounds of very high purity. The process involves dissolving the impure compound in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of a crystalline solid. In the crystalline lattice, molecules of the target compound fit together perfectly, excluding impurities. For polyene macrolides like natamycin (B549155), which is structurally similar to aureofuscin, the crystalline form is known to be very stable. researchgate.netresearchgate.net

Developing a crystallization protocol for aureofuscin would involve screening various solvents and solvent mixtures to find conditions where aureofuscin has high solubility at an elevated temperature but low solubility at a cooler temperature. High-throughput screening kits and nanoliter-scale robotic systems can be employed to rapidly test a wide range of crystallization conditions. unileon.es A successful crystallization protocol would not only serve as a final, highly effective purification step but also provide material suitable for structural elucidation by X-ray crystallography. unileon.es

Membrane-Based Separation Techniques for Aureofuscin Enrichment

Membrane-based separation technologies offer an efficient, scalable, and energy-saving approach for the initial enrichment of natural products from large volumes of crude extract. e3s-conferences.orgmdpi.comrsc.org These techniques use semi-permeable membranes with specific pore sizes, or molecular weight cut-offs (MWCO), to separate molecules based on size. mdpi.comnih.gov

For aureofuscin (molecular mass 511 Da), a multi-step membrane filtration process can be envisioned. researchgate.net

Microfiltration (MF): The initial fermentation broth would first pass through a microfiltration membrane (pore size 0.1–10 µm) to remove large particulates, cells, and mycelia. mdpi.com

Ultrafiltration (UF): The clarified permeate would then be subjected to ultrafiltration using a membrane with a specific MWCO (e.g., 30 kDa). e3s-conferences.org This step is effective at removing high-molecular-weight substances like proteins and polysaccharides, while allowing the smaller aureofuscin molecule to pass through. mdpi.com

Nanofiltration (NF): The UF permeate, now enriched in smaller molecules, can be concentrated using a nanofiltration membrane (e.g., MWCO 1 kDa). e3s-conferences.org This membrane retains the aureofuscin while allowing water, inorganic salts, and very small organic molecules to pass through, effectively concentrating the target compound. e3s-conferences.orgmdpi.com

This membrane-based approach serves as an excellent pre-purification step, reducing the volume and complexity of the sample before it is subjected to high-resolution chromatographic methods. nih.gov

Integrated Multidimensional Separation Schemes for Complex Matrices

Complex biological matrices, such as Streptomyces fermentation broths, often contain a vast number of compounds, making single-dimension purification insufficient. gerstelus.comnih.gov Multidimensional separation techniques address this challenge by combining two or more separation methods with different selectivities (orthogonality) to dramatically increase resolving power and peak capacity. mdpi.comnih.govnih.gov

An integrated scheme for aureofuscin could involve an offline or online coupling of different chromatographic techniques. nih.gov For example:

Step 1 (Enrichment): The process could begin with large-scale membrane filtration or SPE to remove bulk impurities and concentrate the aureofuscin-containing fraction. thermofisher.comnih.gov

Step 2 (First Dimension Separation): This enriched fraction could then be subjected to a primary chromatographic separation, such as flash chromatography or ion-exchange chromatography, to separate compounds into broader classes based on polarity or charge. nih.gov

Step 3 (Second Dimension Separation): Fractions from the first dimension containing aureofuscin would then be transferred (offline or online) to a second, high-resolution separation system, such as reversed-phase preparative HPLC. mdpi.comnih.gov

By using orthogonal separation mechanisms (e.g., ion-exchange followed by reversed-phase), the probability of co-elution with impurities is significantly reduced, leading to a much higher final purity. nih.gov This systematic, multi-step approach is essential for isolating pure aureofuscin from the complex chemical background of its native source.

Sophisticated Structural Elucidation Methodologies for Aureofuscin and Its Congeners

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Aureofuscin Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including complex natural products like aureofuscin. nih.govwiley.com It provides unparalleled insight into the chemical environment of individual atoms and their connectivity within a molecule. For compounds with the structural complexity of aureofuscin, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to piece together the molecular puzzle.

2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY, ROESY) Applications

Two-dimensional (2D) NMR experiments are paramount in deciphering the complex spin systems present in aureofuscin and its analogs. These experiments correlate nuclear spins through bonds or through space, providing a detailed map of the molecular framework. researchgate.netnanalysis.com

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear correlation experiments are fundamental for identifying proton-proton (¹H-¹H) coupling networks. COSY spectra reveal protons that are directly coupled (typically over two or three bonds), allowing for the tracing of adjacent protons in a spin system. acdlabs.comprinceton.edu TOCSY extends this by revealing correlations between all protons within a given spin system, even if they are not directly coupled, which is particularly useful for identifying isolated spin systems within the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule. nanalysis.comlibretexts.org It is highly sensitive and crucial for assigning the carbon resonances based on the more easily assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments are essential for determining the stereochemistry and three-dimensional structure of aureofuscin. blogspot.comacdlabs.comlibretexts.org They detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. columbia.edu The intensity of the NOE or ROE cross-peak is inversely proportional to the distance between the protons, providing crucial information about relative stereochemistry. blogspot.com ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu

The following table summarizes the key 2D NMR experiments and their primary applications in the structural elucidation of aureofuscin.

2D NMR Experiment Type of Correlation Information Gained
COSY ¹H-¹H through-bond (2-3 bonds)Identifies directly coupled protons. acdlabs.comprinceton.edu
TOCSY ¹H-¹H through-bond (entire spin system)Reveals all protons within a coupled network. ipb.pt
HSQC ¹H-¹³C through-bond (1 bond)Connects protons to their directly attached carbons. nanalysis.comlibretexts.org
HMBC ¹H-¹³C through-bond (2-4 bonds)Connects different spin systems and identifies quaternary carbons. princeton.edunih.gov
NOESY/ROESY ¹H-¹H through-spaceDetermines relative stereochemistry and 3D conformation. blogspot.comlibretexts.orgcolumbia.edu

Solid-State NMR Spectroscopy for Aureofuscin

While solution-state NMR is the most common technique for structural elucidation, solid-state NMR (ssNMR) spectroscopy offers unique advantages, particularly for studying molecules that are insoluble or exist in a solid or aggregated state. nih.govpreprints.org For polyketides like aureofuscin, which may be obtained as microcrystalline or amorphous solids, ssNMR can provide valuable structural information. preprints.org Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that broaden spectral lines in the solid state, thereby improving resolution. frontiersin.org ssNMR can reveal details about the conformation and packing of aureofuscin molecules in their native solid form, complementing the data obtained from solution-state studies. rsc.org

Isotopic Labeling Strategies for NMR Assignment

Isotopic labeling is a powerful technique used to enhance NMR signals and to trace the biosynthetic pathways of natural products like aureofuscin. wikipedia.orgmusechem.com By feeding the producing organism with precursors enriched in stable isotopes such as ¹³C or ¹⁵N, these isotopes are incorporated into the aureofuscin molecule. nih.gov This labeling significantly increases the sensitivity of NMR experiments involving these nuclei. Furthermore, specific labeling patterns can be used to confirm connectivity and to resolve ambiguities in spectral assignments. nih.gov For example, feeding with [1-¹³C] or [2-¹³C] acetate (B1210297) can help to delineate the polyketide backbone assembly in aureofuscin.

High-Resolution Mass Spectrometry (HRMS) for Aureofuscin Characterization

High-resolution mass spectrometry (HRMS) is another indispensable tool in the structural elucidation of natural products. bioanalysis-zone.comuni-rostock.de It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. bioanalysis-zone.comunivie.ac.at

LC-HRMS and GC-HRMS Techniques

The coupling of chromatographic separation techniques with HRMS provides a powerful platform for the analysis of complex mixtures and the purification of individual compounds.

LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) : This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like aureofuscin. monash.edumdpi.com The sample is first separated by liquid chromatography and then introduced into the high-resolution mass spectrometer. researchgate.netnih.gov This allows for the determination of the accurate mass and, consequently, the elemental composition of aureofuscin and its congeners, even when they are present in a complex extract. nih.govnih.gov

GC-HRMS (Gas Chromatography-High-Resolution Mass Spectrometry) : While less common for large polyketides due to their low volatility, GC-HRMS can be used for the analysis of smaller, more volatile derivatives or degradation products of aureofuscin. The sample is vaporized and separated by gas chromatography before being analyzed by HRMS.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides crucial information about the structure of a molecule by analyzing its fragmentation pattern. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. nationalmaglab.org The way a molecule breaks apart provides valuable clues about its substructures. nih.govlibretexts.org For aureofuscin, MS/MS analysis can help to identify characteristic neutral losses and fragment ions that are indicative of specific functional groups and structural motifs within the polyketide chain. researchgate.net By carefully analyzing the fragmentation pathways, it is possible to piece together parts of the molecular structure, which can then be confirmed by NMR data. osti.gov

The following table outlines the key mass spectrometry techniques and their contributions to the structural elucidation of aureofuscin.

Mass Spectrometry Technique Information Provided Application to Aureofuscin
HRMS Highly accurate mass measurement. bioanalysis-zone.comuni-rostock.deDetermination of the elemental formula of aureofuscin and its congeners. univie.ac.at
LC-HRMS Separation and accurate mass measurement of components in a mixture. monash.edumdpi.comAnalysis of aureofuscin from crude extracts and purification monitoring. researchgate.netnih.govnih.gov
GC-HRMS Separation and accurate mass measurement of volatile compounds.Analysis of smaller, volatile derivatives or degradation products of aureofuscin.
Tandem MS (MS/MS) Structural information from fragmentation patterns. wikipedia.orgnationalmaglab.orgIdentification of substructures and confirmation of connectivity within the aureofuscin molecule. nih.govresearchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of complex mixtures and the structural characterization of molecules. theanalyticalscientist.commit.edu This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. mit.edu The ion's rotationally averaged collision cross-section (CCS), a measure of its size and shape, can be determined from its drift time through a gas-filled mobility cell. theanalyticalscientist.com

For polyketides like aureofuscin, which often exist as part of complex mixtures of related congeners and isomers, IMS-MS offers significant advantages. It can separate isomers that are indistinguishable by mass spectrometry alone, providing crucial information for structural elucidation. frontiersin.org The experimental CCS values can be compared with theoretical values calculated for candidate structures, aiding in their identification and confirmation. theanalyticalscientist.com

While specific IMS-MS data for aureofuscin is not extensively published, the application of this technique to other polyketide macrolides demonstrates its utility. For instance, in the study of other complex natural products, IMS-MS has been used to separate and identify different conformers or aggregation states, which can be critical for understanding their biological function. nih.govnih.gov

Table 1: Representative Collision Cross Section (CCS) Data for Small Molecules

X-ray Crystallography for Absolute Stereochemistry Determination of Aureofuscin

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. chemcompute.org The resulting diffraction pattern is used to generate an electron density map, from which the positions of individual atoms can be determined with high precision. chemcompute.org

For a complex molecule like aureofuscin, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. These molecules are often flexible and may not crystallize readily. However, when successful, the data obtained is invaluable. The determination of the absolute configuration using X-ray crystallography is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal. mit.edu While this effect is stronger for heavier atoms, modern techniques and instrumentation have made it possible to determine the absolute configuration of molecules containing only light atoms like carbon and oxygen. mit.edu

Although a crystal structure for aureofuscin itself is not publicly available, the structures of related polyene macrolides have been determined using this method. These structures have provided crucial insights into the conformational preferences and absolute stereochemistry of this class of compounds, which can be extrapolated to congeners like aureofuscin.

Chiroptical Spectroscopy (CD, ORD) in Aureofuscin Stereochemical Assignments

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. hiroshima-u.ac.jpcas.cz CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of the plane of polarized light as a function of wavelength. cas.cz

In the study of polyene macrolide antibiotics, CD spectroscopy has been instrumental in comparing and identifying different members of the family. For example, the CD spectra of fungichromin, lagosin, and cogomycin were found to be identical, indicating that they are the same stereoisomer. nih.gov The aggregation state of polyenes in solution, which can significantly impact their biological activity, can also be monitored using CD spectroscopy. vt.edumdpi.com

The absolute configuration of a flexible molecule like aureofuscin can often be determined by comparing the experimental CD spectrum with the theoretically calculated spectra for all possible stereoisomers. semanticscholar.org This approach, which combines experimental data with computational chemistry, has become a cornerstone of modern stereochemical analysis. semanticscholar.orgnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Aureofuscin

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. gatewayanalytical.comresearchgate.net These techniques probe the vibrational modes of molecules, which are specific to the types of bonds and their chemical environment. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, and it is particularly sensitive to polar bonds such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups. gatewayanalytical.comedinst.com Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light and is more sensitive to non-polar bonds, such as carbon-carbon double (C=C) and triple (C≡C) bonds. gatewayanalytical.com

For aureofuscin, FTIR spectroscopy would be expected to show characteristic absorption bands for its numerous hydroxyl groups, the lactone carbonyl group, and any other polar functional groups. The extensive polyene system of aureofuscin would give rise to strong signals in the Raman spectrum, providing information about the conjugation and geometry of the double bonds. The complementary nature of FTIR and Raman spectroscopy allows for a comprehensive analysis of the functional groups within the molecule. gatewayanalytical.comresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in Polyene Macrolides

This table provides a general guide to the expected infrared absorption frequencies for the key functional groups present in aureofuscin and related compounds.

Computational Chemistry Approaches for Structure Prediction and Validation

Computational chemistry has become an indispensable tool in the structural elucidation of complex natural products. nih.govkaust.edu.sa Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used to predict and validate molecular structures and properties. utm.myresearchgate.net

For aureofuscin, computational methods can be employed in several ways. Firstly, conformational searches using molecular mechanics or DFT can be performed to identify the low-energy conformations of the molecule. This is crucial for a flexible macrocycle, as the observed spectroscopic properties are an average over the populated conformations.

Secondly, once a set of possible structures is proposed based on other spectroscopic data (e.g., NMR), their spectroscopic properties can be calculated and compared with the experimental data. For example, TD-DFT can be used to calculate the CD spectrum of each possible stereoisomer of aureofuscin. semanticscholar.org The isomer whose calculated spectrum best matches the experimental spectrum is then assigned as the correct structure. semanticscholar.org Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental values to further validate a proposed structure.

Furthermore, computational chemistry plays a vital role in interpreting IMS-MS data by calculating the theoretical CCS values for candidate structures. The close agreement between experimental and calculated CCS values provides strong evidence for a particular structure. theanalyticalscientist.com

The synergy between experimental spectroscopic data and high-level computational calculations provides a powerful and reliable approach to solving the complex structural puzzles presented by natural products like aureofuscin.

Aureofuscin Biosynthesis and Metabolic Engineering

Elucidation of the Aureofuscin Biosynthetic Pathway

The biosynthesis of aureofuscin follows a complex, multi-step process typical of polyketide natural products, involving the assembly of simple precursor units into a complex macrolactone ring, which is then further modified.

Identification of Precursor Molecules

The fundamental building blocks for the aureofuscin polyketide backbone are derived from simple carboxylic acids. semanticscholar.org The biosynthesis of the aureofuscin basic chain is analogous to fatty acid synthesis, proceeding through the decarboxylative condensation of these small-chain units. semanticscholar.org Research has identified acetate (B1210297) and propionate (B1217596) as the primary precursor molecules. semanticscholar.orgmdpi.com Studies involving the addition of these precursors to Streptomyces aureofuscus cultures have shown a significant stimulatory effect on aureofuscin production. semanticscholar.org The addition of sodium acetate and sodium propionate, particularly in a 5:1 ratio, was found to be highly effective, increasing aureofuscin yields by approximately 267% compared to control cultures. semanticscholar.org This confirms that the aureofuscin backbone is assembled by polyketide synthases (PKS) which repeatedly condense acetate and propionate units. mdpi.com

Characterization of Key Enzymatic Steps and Gene Clusters

The genetic blueprint for aureofuscin production is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces aureofuscus. researchgate.netresearchgate.net This cluster contains the genes for all the enzymes required to synthesize and regulate the production of the antibiotic.

The core of the biosynthetic machinery is a Type I Polyketide Synthase (PKS). mdpi.com This large, multi-domain enzyme catalyzes the sequential condensation of acetate and propionate units to build the polyketone chain, which is the carbon skeleton of aureofuscin. mdpi.com Once the chain is assembled, it is cyclized into the characteristic macrolactone ring, a reaction catalyzed by a thioesterase (TE) domain. mdpi.com

Several genes within the aureofuscin cluster have been identified. nih.govmdpi.com A key regulatory gene is aurJ3M, which encodes a positive regulator belonging to the PAS-LuxR family of transcription factors. nih.govmdpi.comnih.gov This family of regulators is commonly found in the BGCs of polyene macrolides. researchgate.net The AurJ3M protein contains a PAS domain at its N-terminus and a LuxR-type helix-turn-helix (HTH) DNA-binding motif at its C-terminus. nih.govnih.gov It directly controls the expression of other genes in the cluster, including the structural PKS genes. mdpi.com Analysis has shown that AurJ3M from S. aureofuscus shares 99% sequence identity with PimM, a positive regulator for the biosynthesis of pimaricin (natamycin). mdpi.com

The aureofuscin gene cluster also includes another regulator, AurT, which belongs to the RhtB family of transporter proteins. mdpi.com This suggests a complex regulatory network where production is co-regulated by at least two different types of transcription factors. mdpi.com

Table 1: Known Genes in the Aureofuscin Biosynthetic Gene Cluster

Gene Name Proposed Function/Homology Family Role in Biosynthesis Reference
aurJ3M Positive Regulator PAS-LuxR Activates transcription of biosynthetic genes nih.gov, mdpi.com, nih.gov
aurT Amino acid transporter protein RhtB Family Co-regulator, potentially affecting secretion of signaling factors mdpi.com
aurS0 Polyketide Synthase (PKS) Type I PKS Catalyzes the formation of the polyketide backbone mdpi.com

Post-Translational Modifications in Aureofuscin Biosynthesis

Post-translational modifications (PTMs) are crucial for diversifying the structure and function of proteins and natural products. thermofisher.com In polyketide biosynthesis, this refers to enzymatic modifications of the polyketide chain after its assembly by the PKS, often called post-PKS modifications. mdpi.com

For polyene macrolides like aureofuscin, these modifications are critical for their biological activity. Common post-PKS modifications include:

Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) play a significant role in hydroxylating the macrolactone ring, creating the polyol region characteristic of these molecules. mdpi.com

Glycosylation: The attachment of sugar moieties, such as mycosamine (B1206536), is a common feature of polyene macrolides and is carried out by glycosyltransferases. mdpi.com These sugar groups can be essential for the antibiotic's activity.

Carboxylation and Epoxidation: Other enzymatic steps can add carboxyl groups or form epoxy rings on the macrolactone scaffold. mdpi.com

While the specific post-PKS modification steps for aureofuscin have not been fully detailed in available literature, the presence of genes homologous to known modification enzymes in other polyene pathways suggests that aureofuscin undergoes similar enzymatic tailoring. mdpi.commdpi.com These modifications are essential for the final structure and antifungal potency of the molecule.

Genetic Manipulation and Metabolic Engineering Strategies for Aureofuscin Production

The low yield of aureofuscin in wild-type S. aureofuscus strains has prompted the use of metabolic engineering to enhance its production. jocpr.comnih.gov These strategies focus on rationally modifying the bacterium's genetic and regulatory processes. wikipedia.org

Overexpression of Biosynthetic Genes

A primary strategy to boost the production of a secondary metabolite is to overexpress a positive regulatory gene within its biosynthetic cluster. wikipedia.orgfrontiersin.org This approach has been successfully applied to aureofuscin production.

Researchers constructed recombinant strains of S. aureofuscus by introducing additional copies of the aurJ3M gene, the positive regulator of the aureofuscin pathway. jocpr.comnih.gov By placing aurJ3M into an expression plasmid and transforming it into the wild-type strain, the gene's copy number was increased. jocpr.comnih.gov This genetic modification led to a dramatic increase in aureofuscin production. High-performance liquid chromatography (HPLC) analysis revealed that the recombinant strain produced approximately 600% more aureofuscin than the parent strain. jocpr.comnih.gov This demonstrates that the AurJ3M regulator is a rate-limiting factor in aureofuscin biosynthesis and a prime target for improving yields. jocpr.com

Table 2: Results of Overexpression of aurJ3M on Aureofuscin Production

Genetic Modification Strain Effect on Aureofuscin Production Reference

Gene Knockout and Gene Silencing Approaches

Gene knockout and gene silencing are powerful techniques used to study gene function and to engineer metabolic pathways. wikipedia.orgwikipedia.org A gene knockout involves the complete removal or inactivation of a gene, while gene silencing reduces its expression at the transcriptional or post-transcriptional level. wikipedia.orgwikipedia.org

To confirm the essential role of the aurJ3M gene in aureofuscin biosynthesis, a gene knockout experiment was performed. nih.gov The aurJ3M gene in S. aureofuscus SYAU0709 was deleted and replaced with an apramycin (B1230331) resistance gene. nih.gov Analysis of this knockout mutant revealed a complete loss of aureofuscin production. nih.gov Furthermore, reverse transcriptase PCR (RT-PCR) analysis showed that the transcription of most other genes in the aureofuscin cluster (including aurB, aurC, aurG, aurF, aurS0, aurS1, and aurD) was significantly downregulated or abolished in the ΔaurJ3M mutant. nih.gov This finding definitively proves that AurJ3M is a positive and essential regulator for the biosynthesis of aureofuscin. nih.gov

Gene silencing, often achieved through RNA interference (RNAi), is another method to reduce the expression of specific genes. wikipedia.orgsilence-therapeutics.com While specific examples of gene silencing being applied to the aureofuscin pathway are not prominent in the literature, this technique could be used to downregulate competing metabolic pathways that draw precursors away from aureofuscin synthesis, thereby potentially increasing the final yield. wikipedia.org

Heterologous Expression Systems for Aureofuscin Biosynthesis

The production of polyketides like aureofuscin is often limited by the genetic intractability and slow growth of the native producing organisms. Heterologous expression, the transfer of a biosynthetic gene cluster (BGC) from its native producer into a more amenable host, is a powerful strategy to overcome these limitations, facilitate pathway characterization, and improve yields. nih.gov

While the complete heterologous expression of the aureofuscin BGC in a surrogate host has not been extensively documented in available research, established platforms for expressing Streptomyces-derived polyketide pathways offer a clear roadmap. The most common and successful hosts for this purpose are themselves members of the Streptomyces genus, chosen for their metabolic compatibility, including the availability of necessary precursors and post-translational modification systems. nih.govfrontiersin.org

Key heterologous hosts for polyketide production include:

Streptomyces coelicolor : As a model actinomycete, its genetics and physiology are well-understood. Engineered strains, such as CH999, have had their native polyketide BGCs (e.g., for actinorhodin) deleted to create a "clean" background, preventing the production of confounding native compounds. nih.gov

Streptomyces lividans : Closely related to S. coelicolor, S. lividans is another popular and effective host for expressing foreign BGCs. frontiersin.orgmdpi.com

Streptomyces albus : This species is noted for its rapid growth and efficient genetic systems, making it a versatile host for the production of various classes of secondary metabolites. mdpi.comfrontiersin.org

A critical step in enhancing aureofuscin production has been achieved through the overexpression of a key regulatory gene within the native host, Streptomyces aureofuscus SYAU0709. This approach, a form of homologous or auto-heterologous expression, involved inserting additional copies of the positive regulatory gene aurJ3M into the wild-type strain using an expression plasmid (pBJJ3M). nih.govjocpr.com This manipulation led to a dramatic increase in aureofuscin yield, approximately 600% higher than the wild-type strain, demonstrating a powerful method for yield improvement without transferring the entire pathway to a new organism. nih.govjocpr.com The production in the recombinant strain reached approximately 4000 µg/ml compared to ~700 µg/ml in the wild-type. jocpr.com

The general methodology for heterologous expression of a large BGC like that for aureofuscin would involve cloning the entire cluster into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC), which can accommodate large DNA inserts. conicet.gov.ar This vector would then be introduced into a genetically tractable and optimized host, like S. coelicolor M1152 or S. albus J1074, for expression and metabolite production. frontiersin.orgresearchgate.net

Regulatory Mechanisms Governing Aureofuscin Biosynthesis

The biosynthesis of aureofuscin is a tightly regulated process, controlled at multiple levels by pathway-specific and pleiotropic regulators, and influenced by external environmental and nutritional cues.

The primary level of regulation for aureofuscin biosynthesis occurs at the transcriptional level, governed by specific genes located within or near the aureofuscin BGC.

Transcriptional Regulation: Two key regulatory proteins have been identified as crucial for controlling the expression of the aureofuscin biosynthetic genes in S. aureofuscus: AurJ3M and AurT . nih.gov

AurJ3M : This protein is a pathway-specific positive regulator belonging to the PAS-LuxR family of transcriptional activators. nih.gov These regulators are commonly found in polyene macrolide BGCs. nih.gov The aurJ3M gene encodes a 192-amino acid protein that features an N-terminal PAS domain (for signal perception) and a C-terminal LuxR-type helix-turn-helix (HTH) motif for DNA binding. nih.gov Gene deletion experiments have shown that knocking out aurJ3M completely abolishes aureofuscin production. jocpr.com Conversely, as noted previously, overexpressing aurJ3M leads to a six-fold increase in yield. jocpr.com Reverse transcriptase PCR (RT-PCR) analysis revealed that in the aurJ3M deletion mutant, transcription of key polyketide synthase (PKS) genes (aurS0, aurS1) and other essential biosynthetic genes (aurB, aurC, aurD, aurF, aurG) was shut down, confirming that AurJ3M's regulatory effect is at the level of gene transcription. nih.gov

AurT : This protein belongs to the RhtB family of amino acid transporters. nih.gov Its regulatory role is indirect; it is believed to affect aureofuscin biosynthesis by controlling the secretion of PI factors. nih.gov PI factors are signaling molecules whose structural analogs can activate the expression of related genes by binding to specific receptors. nih.gov This suggests a complex regulatory cascade where AurT modulates the extracellular environment or signaling pathways that in turn influence the transcriptional machinery of the aureofuscin cluster. nih.gov

The co-regulation by two distinct types of regulators, AurJ3M (a direct transcriptional activator) and AurT (a transporter influencing signaling), highlights a sophisticated control system governing antibiotic production in S. aureofuscus. nih.gov

Translational Control: While transcriptional control is the most studied regulatory layer for aureofuscin, translational control also plays a vital role in modulating gene expression in Streptomyces. In these bacteria, a general discordance between mRNA levels and corresponding protein levels has been observed, indicating significant regulation at the translational step. dntb.gov.ua However, specific mechanisms of translational control directly governing the biosynthesis of aureofuscin have not been characterized in detail. General principles, such as the regulation of mRNA stability and the efficiency of ribosome binding and initiation, are expected to contribute to the fine-tuning of protein levels for the aureofuscin biosynthetic enzymes. nih.gov

The production of secondary metabolites like aureofuscin is highly sensitive to the surrounding environmental conditions and the availability of specific nutrients. These factors can significantly impact the final yield by influencing primary metabolism, which supplies the necessary building blocks, and by triggering the regulatory cascades that activate biosynthetic gene clusters.

Nutritional Factors: The composition of the fermentation medium is critical. The choice of carbon and nitrogen sources, as well as the presence of specific precursors, can dramatically affect aureofuscin production.

Carbon and Nitrogen Sources : Studies on Streptomyces species show that antibiotic production can be optimized by carefully selecting carbon and nitrogen sources. For instance, glycerol (B35011) has been found to be an effective carbon source and the amino acid arginine a beneficial nitrogen source for antibiotic production in some Streptomyces strains. jmicrobiol.or.kr The YSA (Yeast extract/amidulin) medium is commonly used for aureofuscin fermentation. researchgate.net

Precursor Supply : Aureofuscin is a polyketide, synthesized from the condensation of simple carboxylic acid units derived from primary metabolism. researchgate.net Supplementing the fermentation medium with short-chain fatty acids can enhance the production of polyene antibiotics. For the related polyene natamycin (B549155), the addition of acetic and propionic acids to the culture medium has been shown to significantly increase production. This strategy is likely effective for aureofuscin as well, as these molecules serve as starter or extender units for the polyketide synthase machinery.

Environmental Factors: Physical parameters of the fermentation process also exert strong control over biosynthesis.

pH : The pH of the culture medium can influence nutrient uptake, enzyme activity, and cell membrane integrity. For Streptomyces antibioticus, antibiotic production was significantly enhanced when the initial pH was controlled at 6.8. jmicrobiol.or.kr

Temperature : Temperature affects microbial growth rates and the activity of biosynthetic enzymes. Optimizing temperature is a standard procedure for maximizing secondary metabolite production.

Aeration and Agitation : As Streptomyces are aerobic bacteria, sufficient oxygen supply is crucial for both growth and the energy-intensive process of antibiotic synthesis. Agitation rates in submerged cultures must be optimized to ensure proper mixing and oxygen transfer.

The table below summarizes key factors influencing aureofuscin biosynthesis.

Factor CategorySpecific FactorEffect on Biosynthesis
Nutritional Carbon SourceProvides primary building blocks (e.g., Acetyl-CoA). Glycerol can be effective. jmicrobiol.or.kr
Nitrogen SourceEssential for growth and enzyme synthesis. Arginine can be a good source. jmicrobiol.or.kr
PrecursorsAddition of acetate and propionate can directly boost polyketide chain synthesis.
Environmental pHAffects enzyme function and nutrient transport; optimal levels enhance production. jmicrobiol.or.kr
TemperatureInfluences growth rate and enzyme kinetics.
AerationCrucial for aerobic metabolism and energy production.

Transcriptional and Translational Control

Biosynthesis of Aureofuscin Analogs and Derivatives

Metabolic engineering of biosynthetic pathways offers a powerful route to generating novel analogs of natural products. By modifying the genes within the aureofuscin BGC, it is possible to create derivatives with potentially improved properties, such as enhanced stability, increased potency, or a broader spectrum of activity. While specific examples of engineered aureofuscin analogs are not widely reported, established strategies for manipulating polyketide biosynthesis are directly applicable.

Genetic Manipulation Strategies: The generation of new aureofuscin derivatives can be approached by targeting different stages of the biosynthetic assembly line.

Modification of Polyketide Synthase (PKS) Genes : The core structure of aureofuscin is assembled by a Type I PKS. Altering the modules of this PKS is a primary strategy for structural diversification. This can include:

Gene Knockout : Deleting genes responsible for specific tailoring steps (e.g., hydroxylation, epoxidation) can lead to the accumulation of biosynthetic intermediates or simplified analogs. For example, functional analysis of filipin (B1216100) tailoring genes by deletion revealed alternative biosynthetic routes and yielded new bioactive derivatives. nih.gov

Domain Inactivation or Swapping : The PKS modules contain domains such as acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER). Inactivating a KR domain, for instance, would prevent the reduction of a keto group to a hydroxyl group on the growing polyketide chain. Swapping AT domains with different substrate specificities could lead to the incorporation of alternative extender units into the aureofuscin backbone.

Altering Tailoring Enzymes : After the polyketide chain is formed and cyclized, it undergoes several post-PKS modifications by "tailoring" enzymes. Modifying these enzymes can generate a variety of derivatives. For aureofuscin, this could involve altering the hydroxylases or other modifying enzymes within its BGC.

Precursor-Directed Biosynthesis : This method involves feeding the fermentation culture with synthetic analogs of the natural biosynthetic precursors (e.g., modified starter or extender units). If the biosynthetic enzymes have some substrate flexibility, they may incorporate these unnatural precursors to produce novel derivatives.

These genetic and biosynthetic strategies, which have been successfully applied to other polyketides like pimaricin and filipin, provide a clear framework for the future generation of a diverse library of aureofuscin analogs for further investigation. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Aureofuscin Action

Aureofuscin's Influence on Cellular Signaling Pathways

By altering membrane potential and intracellular ion concentrations, aureofuscin can indirectly influence a variety of cellular signaling pathways that are dependent on these factors.

Cellular signaling often involves cascades of protein kinases, enzymes that phosphorylate other proteins to activate or deactivate them. Many of these kinase cascades are sensitive to changes in intracellular calcium levels and membrane potential. While direct modulation of specific kinases by aureofuscin has not been extensively documented, its profound effects on ion homeostasis suggest an indirect influence on kinase-mediated signaling pathways. For instance, signaling pathways involving calcium-dependent kinases could be perturbed by the aureofuscin-induced leakage of ions across the cell membrane.

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. wikipedia.org Their activity can be regulated by various signaling pathways, including those influenced by changes in the cellular environment. The biosynthesis of aureofuscin itself is regulated by a specific transcription factor, AurJ3M, which belongs to the PAS-LuxR family. nih.govnih.govplos.org Deletion of the aurJ3M gene results in the loss of aureofuscin production, indicating that AurJ3M is a positive regulator of its biosynthesis. nih.govresearchgate.net This suggests a complex regulatory network controlling the production of this antibiotic.

Furthermore, the cellular stress induced by aureofuscin's membrane-disrupting activity could potentially activate stress-response transcription factors. For example, transcription factors involved in the DNA damage response can be activated by cellular stress. uniprot.org While direct links between aureofuscin and the activation of specific host cell transcription factors are not well-established, it is a plausible downstream consequence of its primary mechanism of action.

Effects on Second Messenger Systems

Second messengers are small intracellular molecules that are rapidly generated or released in response to the activation of cell-surface receptors by extracellular signals (first messengers), such as hormones or neurotransmitters. rose-hulman.edunumberanalytics.com These molecules are critical for amplifying and propagating signals from the cell membrane to intracellular targets, thereby triggering a cascade of physiological changes. rose-hulman.eduauctoresonline.org Key second messenger systems include those mediated by cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), lipid-derived messengers such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ions, most notably calcium (Ca2+). numberanalytics.com

The process typically begins when a ligand binds to a G-protein-coupled receptor (GPCR), causing the associated G-protein to activate an effector molecule, such as the enzyme adenylyl cyclase. numberanalytics.com This enzyme then catalyzes the production of a second messenger, like cAMP. rose-hulman.edu Subsequently, cAMP can activate downstream proteins, a primary example being protein kinase A (PKA), which then phosphorylates various target proteins, altering their activity and leading to a cellular response. numberanalytics.comnih.gov These systems are tightly regulated to ensure signal fidelity and termination. numberanalytics.com

Currently, there is a lack of specific published research detailing the direct effects of Aureofuscin on these second messenger pathways. It is unknown whether Aureofuscin can modulate the activity of enzymes like adenylyl cyclase or phosphodiesterases, alter intracellular calcium levels, or interfere with G-protein coupling to receptors. auctoresonline.org Investigating these potential interactions is a crucial step in understanding the compound's broader cellular impact.

Impact of Aureofuscin on Cellular Processes

The interplay of cell cycle progression, programmed cell death, and other homeostatic mechanisms is fundamental to tissue health. The potential for a bioactive compound to modulate these processes is of significant interest.

The cell cycle is a highly regulated process that governs cell proliferation. This control is executed by a family of protein kinases known as cyclin-dependent kinases (CDKs), whose activity is dependent on their association with regulatory proteins called cyclins. mdpi.com Key tumor suppressor proteins, such as the retinoblastoma protein (pRb) and p53, act as critical checkpoints. In its active, hypophosphorylated state, pRb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. mdpi.comoncotarget.com The p53 protein can halt the cell cycle in response to DNA damage and, if the damage is irreparable, can initiate apoptosis. nih.govnih.gov

Apoptosis, or programmed cell death, is an orderly process to eliminate damaged or unwanted cells. nih.gov This process can be triggered by various stimuli and is often linked to cell cycle regulation; for instance, the unscheduled activation of proliferation-promoting genes like c-Myc can induce apoptosis in the absence of survival signals. nih.govnih.gov

The specific molecular targets of Aureofuscin within the cell cycle and apoptotic machinery have not yet been identified. It is unknown whether Aureofuscin can influence the expression or activity of specific cyclins, CDKs, or checkpoint proteins like p53 and pRb. Research into whether Aureofuscin can induce DNA damage, a common trigger for both cell cycle arrest and apoptosis, would also provide significant insight. mdpi.com

Table 1: Key Proteins in Cell Cycle Regulation and Apoptosis

Protein Primary Function Role in Cellular Processes
Cyclins (e.g., Cyclin B1, Cyclin D1) Regulatory subunits of CDKs Control progression through specific phases of the cell cycle. mdpi.comnih.gov
CDKs (e.g., CDK1) Catalytic kinases Phosphorylate target proteins to drive cell cycle events. mdpi.com
p53 Transcription factor, tumor suppressor Induces cell cycle arrest, senescence, or apoptosis in response to cellular stress. nih.govnih.gov
pRb (Retinoblastoma protein) Tumor suppressor Controls the G1/S checkpoint by regulating E2F transcription factors. mdpi.comoncotarget.com
c-Myc Transcription factor, proto-oncogene Promotes cell proliferation but can also induce apoptosis. nih.govmdpi.com
Caspases (e.g., Caspase-9) Proteases Execute the apoptotic program by cleaving key cellular substrates. mdpi.com

| PARP | DNA repair enzyme | Cleavage by caspases is a hallmark of apoptosis. mdpi.com |

Autophagy is a conserved catabolic process where the cell degrades its own components, such as damaged organelles and misfolded proteins, through the lysosomal machinery. nih.gov The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded and recycled to meet the cell's metabolic needs. nih.gov Autophagy plays a fundamental role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases. nih.gov It can act as a pro-survival mechanism under stress but can also contribute to cell death.

There are no current studies describing the effect of Aureofuscin on autophagy. It is not known whether Aureofuscin can induce or inhibit the formation of autophagosomes, affect their fusion with lysosomes, or alter the expression of key autophagy-related proteins (Atg). Determining if Aureofuscin modulates this critical homeostatic process is essential for a complete picture of its cellular activities.

Cells possess intricate stress response pathways to counteract harmful stimuli, including oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses. mdpi.comnih.gov These defenses include enzymatic systems like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants. mdpi.com Key signaling pathways, such as those involving nuclear factor-κB (NF-κB) and the HOG (High Osmolarity Glycerol) pathway in fungi, are activated in response to stress to coordinate a protective cellular response. nih.govmdpi.com Modulation of these pathways can have profound effects on cell survival and inflammation. mdpi.comnih.gov

The interaction of Aureofuscin with these stress response pathways is an uninvestigated area. It has not been determined whether Aureofuscin possesses antioxidant properties, if it induces ROS production, or how it might influence the activity of transcription factors and signaling cascades that govern the oxidative stress response.

Cellular proliferation and differentiation are typically inversely related processes. microbenotes.comnih.gov Proliferation involves the division of cells, while differentiation is the process by which a less specialized cell becomes a more specialized one. wikipedia.org During the development of multicellular organisms, precursor cells divide and then differentiate to form various tissues and organs. microbenotes.com This decision between proliferation and differentiation is often made during the G1 phase of the cell cycle and is influenced by a complex network of external signals and internal gene expression programs, including pathways like Wnt and Notch. microbenotes.comwikipedia.org

The influence of Aureofuscin on the balance between cellular proliferation and differentiation is currently unknown. Studies have not yet explored whether Aureofuscin can promote or inhibit the proliferation of specific cell types, or if it can induce differentiation in stem or precursor cells. Such effects would be highly dependent on the cell type and the specific signaling pathways that Aureofuscin might modulate. embopress.org

Stress Response Pathways and Oxidative Stress Modulation

Unraveling Aureofuscin's Mechanism of Action Through High-Throughput Screening

Given the limited specific knowledge of Aureofuscin's molecular targets, high-throughput screening (HTS) represents a powerful and unbiased approach to systematically elucidate its mechanism of action. evotec.comjapsonline.com HTS utilizes automation and miniaturization to test a large number of compounds against a panel of biological assays in a rapid and efficient manner. nih.govevotec.com

There are two primary HTS strategies that could be applied to Aureofuscin:

Target-Based Screening: This approach would involve testing Aureofuscin's activity against a large library of known biological targets, such as specific enzymes (e.g., kinases, phosphatases), receptors, or ion channels. japsonline.com This could rapidly identify direct molecular interactions and provide immediate mechanistic clues.

Phenotypic Screening: In this strategy, Aureofuscin would be tested for its ability to induce a specific cellular phenotype, or observable characteristic, without a priori knowledge of the target. evotec.com For example, screens could be designed to detect changes in cell viability, apoptosis induction, cell cycle arrest, ROS production, or the activation of specific signaling pathways using reporter genes. nih.gov This approach is particularly valuable for discovering novel mechanisms of action.

Following an initial HTS campaign, any identified "hits" would undergo further validation through secondary assays and dose-response studies to confirm the activity and rule out artifacts. evotec.com Ultimately, HTS provides a logical and effective path forward to bridge the current knowledge gap and uncover the specific cellular processes and molecular pathways modulated by Aureofuscin. evotec.com

Table 2: Compound and Protein Names

Name Type
1,3,7-trimethyl xanthine Compound
Adenosine Monophosphate (AMP) Compound
Adenylyl cyclase Protein (Enzyme)
Apoptosis-related protein 5 (ATG5) Protein
Aureofuscin Compound
c-Myc Protein (Transcription Factor)
Calcium (Ca2+) Ion (Second Messenger)
Caspase-9 Protein (Protease)
Catalase (CAT) Protein (Enzyme)
Cdc25A Protein (Phosphatase)
cGMP Compound (Second Messenger)
Ciclopirox olamine Compound
Corticosterone Compound
Curcumin Compound
Cyclic adenosine monophosphate (cAMP) Compound (Second Messenger)
Cyclin B1 Protein
Cyclin D1 Protein
Cyclin D3 Protein
Cyclin-dependent kinase 1 (CDK1) Protein (Kinase)
Diacylglycerol (DAG) Compound (Second Messenger)
E2F Protein (Transcription Factor)
Fas ligand Protein
G-protein Protein
Glucocorticoids Compound (Hormone)
Glutathione (GSH) Compound
Inositol trisphosphate (IP3) Compound (Second Messenger)
Interleukin-1 (IL-1) Protein (Cytokine)
Nitric oxide Compound
Nuclear factor-κB (NF-κB) Protein (Transcription Factor)
p-Coumaric acid Compound
p53 Protein (Tumor Suppressor)
Poly (ADP-ribose) polymerase (PARP) Protein (Enzyme)
Protein Kinase A (PKA) Protein (Kinase)
Retinoblastoma protein (pRb) Protein (Tumor Suppressor)
Resveratrol Compound
S-adenosylmethionine (SAM) Compound
Superoxide dismutase (SOD) Protein (Enzyme)
Tumor necrosis factor (TNF) Protein (Cytokine)
Yap1 Protein (Transcription Factor)

Biological Activities and Physiological Roles of Aureofuscin

Anti-Microbial Activities in In Vitro Models (Bacterial, Fungal, Viral)

Aureofuscin has been identified as an anti-fungal antibiotic belonging to the tetraene macrolide group. nlk.cz Its potential for broad application in areas such as food preservation has been suggested. nlk.cz While it is recognized for its antimicrobial properties, detailed quantitative data from in vitro studies, such as specific minimum inhibitory concentrations (MICs) against a wide range of microbes, are not extensively available in the reviewed literature.

Inhibition of Microbial Growth and Biofilm Formation

Aureofuscin demonstrates inhibitory effects against certain microorganisms. As a polyene antibiotic, its primary role is associated with anti-fungal activity. nlk.cz However, specific research detailing its efficacy in terms of Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains is not widely documented in publicly available scientific literature. Similarly, while biofilm formation is a critical aspect of microbial pathogenesis, specific studies quantifying the ability of aureofuscin to inhibit or eradicate microbial biofilms are not readily found in the reviewed search results.

General Antimicrobial Spectrum

Microbial Type Activity Supporting Evidence
Fungi Aureofuscin is characterized as an anti-fungal antibiotic. nlk.cz
Bacteria General antibacterial activity is implied, but specific data is limited.

Mechanisms of Microbial Cell Wall/Membrane Disruption

The primary mechanism of action for aureofuscin, consistent with other polyene antibiotics, involves the disruption of the microbial cell membrane. wikipedia.org This class of antibiotics typically interacts with sterols in the cell membrane, leading to changes in membrane permeability and integrity. mdpi.com

Studies on planar lipid bilayers have shown that aureofuscin induces the formation of ionic channels. wikipedia.org This activity leads to a decrease in the electrical resistance of the bilayer. The channels formed by aureofuscin are not dependent on a transmembrane voltage or an ionic gradient to form. wikipedia.org These channels exhibit a predominant unit conductance of 4-6 picosiemens (pS) in a symmetric potassium chloride solution. wikipedia.org Crucially, these aureofuscin-formed channels demonstrate ionic selectivity, being more permeable to potassium ions (K+) than to chloride ions (Cl-), with a permeability ratio (PK/PCl) of approximately 5.2. wikipedia.org This disruption of ion balance across the cell membrane is a key component of its antimicrobial action. wikipedia.org

Mechanism of Membrane Disruption

Parameter Observation Reference
Mode of Action Formation of ionic channels in lipid bilayer membranes. wikipedia.org
Effect on Membrane Decreases electrical resistance of the bilayer. wikipedia.org
Channel Conductance 4-6 pS in 100 mmol/L KCl solution. wikipedia.org

| Ionic Selectivity | More permeable to K+ than Cl- (PK/PCl ≈ 5.2). | wikipedia.org |

Effects on Microbial Virulence Factors

Microbial virulence factors are molecules that enable microorganisms to establish themselves within a host and enhance their potential to cause disease. nih.govmdpi.com These can include toxins, enzymes, and components involved in adhesion or immune evasion. nih.goveinsteinmed.edunih.gov Based on the available scientific literature, there is no specific information detailing the direct effects of aureofuscin on the production or function of microbial virulence factors.

Immunomodulatory Effects of Aureofuscin

Immunomodulators are substances that can influence the activity of the immune system. frontiersin.orgresearchgate.net While various natural products, including polysaccharides from fungi, have been investigated for their immunomodulatory properties, there is a lack of specific research on the immunomodulatory effects of the chemical compound aureofuscin. nih.govdiva-portal.org

Modulation of Immune Cell Function and Activation

The activation and function of various immune cells, such as T cells, B cells, and macrophages, are fundamental to host defense. akadeum.comprimaryimmune.orgnih.gov This complex process can be modulated by external compounds. doherty.edu.au However, specific research into how aureofuscin might modulate the function and activation of these immune cells has not been identified in the reviewed literature.

Neurobiological Effects in Preclinical Models

The neurobiological effects of natural products are an area of growing research interest, with many compounds being investigated for their potential to treat neurodegenerative diseases and other neurological disorders. frontiersin.orgneurologyletters.com These effects can encompass neuroprotection, support for neuronal regeneration, and modulation of neurotransmitter systems. nih.govmdpi.com

Neuroprotection refers to the preservation of neuronal structure and function, a critical goal in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comsld.cu Neuronal regeneration, the regrowth or repair of nervous tissues, cells, or cell products, is another key area of research aimed at restoring function after injury or disease. nih.govuni-bonn.de Preclinical studies, often utilizing cell culture and animal models, are essential for evaluating the neuroprotective and regenerative potential of compounds. nih.govsld.cu

Research has indicated that aureofuscin may have effects on neuromuscular function. One study investigated the impact of aureofuscin on the release of acetylcholine (B1216132) (ACh) from motor nerve terminals in phrenic nerve-diaphragm preparations of mice. researchgate.net The results showed that aureofuscin reduced the resting membrane potential of muscle cells. researchgate.net While this study provides a preliminary glimpse into the neurobiological activity of aureofuscin, further research is needed to fully understand its potential for neuroprotection and neuronal regeneration.

Neurotransmitters are chemical messengers that transmit signals across synapses, playing a vital role in brain function and the regulation of behavior. mdpi.combritannica.com Key neurotransmitter systems include the dopaminergic, serotonergic, and cholinergic systems. nih.govopenaccessjournals.com The modulation of these systems is a primary mechanism of action for many drugs used to treat neurological and psychiatric disorders. frontiersin.org

A study on mouse phrenic nerve-diaphragm preparations investigated the effect of aureofuscin on the release of acetylcholine (ACh), a critical neurotransmitter at the neuromuscular junction. researchgate.net This research suggests that aureofuscin can influence neurotransmitter release, though the precise mechanisms and broader implications for the central nervous system remain to be elucidated. researchgate.net222.198.130 The endocannabinoid system is also known to modulate both dopaminergic and serotonergic neurotransmission. nih.gov

Neuroprotection and Neuronal Regeneration Studies

Metabolic Regulation by Aureofuscin in Cellular and Animal Models

Cellular metabolism encompasses the chemical reactions that occur within cells to maintain life, and its regulation is crucial for normal physiological function. nih.gov The dysregulation of metabolic pathways is implicated in a variety of diseases, including cancer and cardiovascular conditions. frontiersin.orgfrontiersin.org Research into how compounds can modulate metabolic processes is an active area of investigation. nih.govmdpi.com

Studies have shown that the production of aureofuscin itself can be influenced by metabolic precursors. The addition of acetate (B1210297) and propionate (B1217596) to the fermentation medium of Streptomyces aureofuscus has been shown to stimulate aureofuscin production. semanticscholar.org This suggests a link between the metabolic state of the producing organism and the synthesis of the compound. Furthermore, the overexpression of the regulatory gene aurJ3M in S. aureofuscus has been shown to significantly increase aureofuscin production, highlighting the role of genetic regulation in its biosynthesis. nih.gov While these studies focus on the production of aureofuscin, they hint at the intricate relationship between this compound and cellular metabolism. The direct effects of aureofuscin on the metabolic pathways of other cell types or in animal models are not yet well-documented.

Role of Aureofuscin in Plant-Microbe Interactions and Ecological Niches

Aureofuscin, a secondary metabolite produced by some species of fungi and bacteria, plays a multifaceted role in the intricate dance between plants and microorganisms, significantly shaping their ecological niches. ontosight.ai Its production is often a key factor in the producing organism's ability to interact with its environment and other organisms. ontosight.ai

The chemical interactions driven by secondary metabolites are fundamental to these relationships. In the soil, for instance, organisms like Streptomyces produce a vast array of these compounds, including aureofuscin, to gain a competitive edge. nih.gov These interactions can be beneficial, as seen in mutualistic relationships where streptomycetes protect their plant hosts from infection using antifungal compounds. nih.gov The production of such metabolites can modulate the host's immune response and the surrounding niche, increasing the microbe's chances of long-term survival. researchgate.net

The rhizosphere, the area of soil directly surrounding plant roots, is a hotbed of microbial activity and a primary site for these interactions. mdpi.com Plants release a variety of compounds through their roots, which act as signals to the surrounding microbial community. mdpi.comfrontiersin.org In response, microbes, including those that produce aureofuscin, can influence plant growth and health. mdpi.com For example, some microbes produce phytohormones like auxin, which can directly impact plant development. frontiersin.org The ability of microbes to produce or modify such signaling molecules is a key factor in establishing either pathogenic or symbiotic relationships with plants. frontiersin.org

The production of aureofuscin is controlled by specific gene clusters, and its regulation is a key aspect of its ecological function. researchgate.netnih.gov For example, in Streptomyces aureofuscus, the PAS-LuxR family regulator AurJ3M positively controls the biosynthesis of aureofuscin. nih.govplos.org The expression of these regulatory genes allows the organism to produce aureofuscin under specific environmental conditions where its antifungal properties would be most advantageous, such as in the presence of competing fungi. nih.govoup.com This targeted production helps to establish and maintain the producer's ecological niche.

Comparative Analysis of Aureofuscin's Activities with Structurally Related Compounds

Aureofuscin belongs to the polyene macrolide class of antibiotics, a group of compounds known for their antifungal properties. lookchem.comnih.gov A comparative analysis with other structurally related polyenes, such as pimaricin (natamycin), nystatin (B1677061), and amphotericin B, reveals both common mechanisms and distinct differences in their biological activities and applications.

The primary mechanism of action for most polyene macrolides involves binding to ergosterol (B1671047), an essential sterol in fungal cell membranes. lookchem.comnih.gov This interaction disrupts the membrane's integrity, often by forming pores or channels that lead to the leakage of cellular contents and ultimately, cell death. lookchem.comnih.gov This mode of action is shared by aureofuscin and other well-known polyenes like amphotericin B and nystatin. nih.govd-nb.info

However, the specific effects can vary. For instance, while larger polyenes like nystatin and amphotericin B are known to form ion-permeable pores, smaller polyenes may have different modes of action. d-nb.info Pimaricin, for example, also targets ergosterol but is thought to block its function without necessarily forming pores, potentially by inhibiting membrane fusion or transport processes. d-nb.inforesearchgate.net This difference in mechanism can influence the compound's spectrum of activity and its applications. Pimaricin, for instance, is used in the food industry and as a pesticide. d-nb.inforesearchgate.net

Structural modifications of the polyene macrolide backbone, such as the presence or absence of a carboxyl group or the nature of attached sugar moieties, can significantly impact their activity and toxicity. nih.gov These modifications can alter the compound's solubility and its binding affinity for ergosterol versus cholesterol (the primary sterol in mammalian cell membranes), thereby affecting its selectivity and potential for side effects. nih.gov

The regulation of biosynthesis for these compounds also shows similarities. The biosynthetic gene clusters for many polyenes, including aureofuscin and pimaricin, contain homologous regulatory genes, such as those from the PAS-LuxR family (e.g., AurJ3M for aureofuscin and PimM for pimaricin). researchgate.netplos.orgmdpi.com These regulators often control the expression of the entire biosynthetic pathway in response to specific signals. plos.orgmdpi.com

CompoundStructural ClassPrimary TargetMechanism of ActionKey Applications
Aureofuscin Polyene MacrolideErgosterolBinds to ergosterol, disrupting fungal cell membrane. lookchem.comnih.govAntifungal, Food Preservation. nih.gov
Pimaricin (Natamycin) Polyene MacrolideErgosterolBinds to ergosterol, inhibiting its function without necessarily forming pores. d-nb.inforesearchgate.netAntifungal, Food Preservative, Pesticide. d-nb.inforesearchgate.net
Nystatin Polyene MacrolideErgosterolBinds to ergosterol, forming ion-permeable pores. d-nb.infoAntifungal. d-nb.info
Amphotericin B Polyene MacrolideErgosterolBinds to ergosterol, forming ion-permeable pores. d-nb.infoAntifungal. d-nb.info

This comparative analysis highlights that while aureofuscin shares a fundamental antifungal mechanism with other polyenes, its specific biological role is defined by its production in particular ecological contexts and the fine-tuned regulation of its biosynthesis.

Synthetic Chemistry and Chemoenzymatic Modifications of Aureofuscin

Total Synthesis Approaches to Aureofuscin

Despite the elucidation of its structure, a total synthesis of aureofuscin has not yet been reported in peer-reviewed scientific literature. The synthesis of polyene macrolides is a formidable challenge in organic chemistry due to their large, flexible macrocyclic structures, dense stereogenic centers, and the instability of the conjugated polyene system. While successful total syntheses of other complex polyketides and polyene macrolides like roxaticin and RK-397 have been achieved, these approaches have not been applied to aureofuscin. nih.govacs.org

Retrosynthetic Analysis and Key Synthetic Intermediates

A specific retrosynthetic analysis for aureofuscin is not available due to the absence of a published total synthesis. In general, a retrosynthetic strategy for a polyene macrolide would involve disconnecting the molecule at key positions, such as the macrocyclic ester bond and strategic carbon-carbon bonds within the polyketide backbone. This would break the complex target into smaller, more manageable fragments. Key intermediates would likely consist of a polyol chain, a polyene segment, and the mycosamine (B1206536) sugar moiety, which would be synthesized separately and later coupled in a convergent manner.

Stereoselective Synthesis Strategies

The development of stereoselective synthesis strategies is crucial for controlling the multiple chiral centers within the aureofuscin structure. Based on syntheses of related polyketides, this would likely involve advanced catalytic asymmetric reactions to construct the polyol portion with the correct relative and absolute stereochemistry. frontiersin.org Iterative approaches, mimicking the modular nature of polyketide synthases (PKS), are often employed to build up the stereochemically rich carbon chain. frontiersin.org However, specific strategies tailored to the unique stereochemical arrangement of aureofuscin have not been described.

Semisynthesis of Aureofuscin Derivatives from Natural Precursors

Aureofuscin is naturally produced through fermentation of Streptomyces aureofuscus. semanticscholar.org Studies have shown that the yield of aureofuscin can be significantly enhanced by feeding the culture with precursors such as sodium acetate (B1210297) and sodium propionate (B1217596), which are the basic building blocks for the polyketide backbone. semanticscholar.org This establishes a viable route for obtaining the natural product as a starting material for further modification.

Despite the availability of the natural precursor, published research on the semisynthesis of aureofuscin derivatives is not available. This field of study, which would involve chemically modifying the isolated aureofuscin molecule, remains an unexplored area. Chemoenzymatic synthesis, combining chemical steps with biocatalytic transformations, represents a powerful strategy for creating novel derivatives but has not been specifically applied to aureofuscin in the available literature. nih.govchemrxiv.org

Structure-Activity Relationship (SAR) Studies of Aureofuscin Analogs

Detailed structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, have not been published specifically for aureofuscin analogs. Such studies are fundamental to medicinal chemistry for optimizing lead compounds into effective drugs.

Design and Synthesis of Aureofuscin Analogs with Modified Core Structures

The design and synthesis of aureofuscin analogs with modified core structures have not been reported. For related polyene macrolides like amphotericin B and nystatin (B1677061), extensive research has been conducted by generating analogs through biosynthetic engineering of the PKS genes or through chemical modification. researchgate.netnih.gov These studies often focus on altering the polyol region, the size of the macrolactone ring, or the exocyclic carboxyl group to improve the therapeutic index. sciengine.com Similar strategies could theoretically be applied to aureofuscin, but such work has not been documented.

Evaluation of Functional Group Modifications on Biological Activity

There is no available data on the evaluation of functional group modifications on the biological activity of aureofuscin. For other polyenes, key functional groups are known to be critical for activity and toxicity. For instance, the mycosamine sugar is essential for antifungal activity, as its amino group interacts with sterols in the fungal membrane. researchgate.netvt.edu Modifications to this sugar or the hydroxyl groups in the polyol region can significantly impact the molecule's selectivity for fungal ergosterol (B1671047) over mammalian cholesterol, thereby reducing toxicity. researchgate.netresearchgate.net While it can be inferred that similar principles would apply to aureofuscin, specific experimental data is lacking.

Chemoenzymatic Synthesis of Aureofuscin and its Derivatives

No research data, examples of enzymatic modifications, or specific derivatives of aureofuscin created through chemoenzymatic processes have been reported in the scientific literature. This includes a lack of information on the use of enzymes such as lipases, proteases, or glycosyltransferases to modify the aureofuscin structure.

Advanced Analytical Methodologies for Aureofuscin Detection and Quantification in Research Samples

Chromatographic Quantification (HPLC-UV/Vis, LC-MS/MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of aureofuscin from complex matrices such as fermentation broths and biological extracts.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) detector is a widely used method for aureofuscin analysis. ijpsonline.com The quantification of aureofuscin has been successfully achieved using HPLC, with one study reporting a significant increase in production in a recombinant bacterial strain. nih.gov The method's robustness allows for the routine quality control and quantification of aureofuscin in various samples. ijpsonline.com In a study aimed at enhancing aureofuscin production, HPLC analysis quantified that a recombinant Streptomyces aureofuscus strain produced approximately 600% more aureofuscin compared to the wild-type strain. nih.gov Deletion of the aurJ3M gene in S. aureofuscus resulted in the complete loss of aureofuscin production as confirmed by HPLC analysis, highlighting the technique's utility in genetic and metabolic studies. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV/Vis. creative-proteomics.comnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry. creative-proteomics.com While specific LC-MS/MS methods for aureofuscin are not extensively detailed in publicly available literature, the principles of the technique are well-established for the analysis of other complex molecules, including other microbial metabolites. nih.govnih.gov LC-MS/MS can provide not only quantification but also structural information through fragmentation patterns, making it invaluable for identifying aureofuscin and its potential derivatives in complex biological samples. creative-proteomics.com The high sensitivity of LC-MS allows for the detection of compounds at very low concentrations, often in the parts per million (ppm) range. measurlabs.com

Table 1: Comparison of Chromatographic Techniques for Aureofuscin Analysis

FeatureHPLC-UV/VisLC-MS/MS
Principle Separation by liquid chromatography, detection by UV/Vis absorbance. ijpsonline.compan.olsztyn.plSeparation by liquid chromatography, detection by mass-to-charge ratio and fragmentation. creative-proteomics.com
Specificity Moderate to high, dependent on chromatographic resolution and spectral uniqueness.Very high, based on molecular weight and specific fragmentation patterns. nih.gov
Sensitivity Good, suitable for many applications. remedypublications.comExcellent, capable of trace-level detection. measurlabs.com
Quantitative Accuracy High, with proper calibration. ijpsonline.comHigh, often uses isotopically labeled internal standards for enhanced accuracy. nih.gov
Structural Information Limited to UV/Vis spectrum.Provides molecular weight and structural fragments. creative-proteomics.com
Typical Application Routine quantification, quality control. ijpsonline.commdpi.comComplex mixture analysis, metabolite identification, low-level quantification. creative-proteomics.commdpi.com

Spectroscopic Quantification (UV-Vis, Fluorescence)

Spectroscopic methods provide rapid and non-destructive ways to quantify aureofuscin, leveraging its inherent light-absorbing and emitting properties.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.comtechnologynetworks.comwikipedia.org As a pigment, aureofuscin's concentration in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. libretexts.orgunchainedlabs.com This method is simple, cost-effective, and suitable for the analysis of purified or partially purified samples. mt.com The technique is widely used for the quantitative determination of various analytes, including highly conjugated organic compounds. wikipedia.org

Table 2: Spectroscopic Parameters for Potential Aureofuscin Quantification

ParameterUV-Vis SpectroscopyFluorescence Spectroscopy
Principle Measurement of light absorption. libretexts.orgMeasurement of light emission after excitation. nih.gov
Instrumentation UV-Vis Spectrophotometer. wikipedia.orgFluorometer/Spectrofluorometer.
Basis of Quantification Beer-Lambert Law (Absorbance vs. Concentration). libretexts.orgProportionality of emission intensity to concentration.
Potential Advantages Simple, rapid, non-destructive. mt.comHigh sensitivity, high specificity.
Potential Challenges Interference from other absorbing compounds.Quenching effects, inner filter effects.

Immunoassays for Aureofuscin Detection

Immunoassays are highly specific analytical methods that utilize the binding affinity between an antibody and its target antigen. pharmaron.com Although no specific immunoassays for aureofuscin have been reported in the literature, the development of such an assay is theoretically feasible.

The process would involve producing antibodies that specifically recognize and bind to the aureofuscin molecule. This could be achieved by conjugating aureofuscin to a larger carrier protein to make it immunogenic. Once specific antibodies are generated, they can be used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA). In a competitive ELISA format, a known amount of labeled aureofuscin would compete with the aureofuscin in the sample for binding to a limited number of antibody sites. The resulting signal would be inversely proportional to the concentration of aureofuscin in the sample.

Table 3: Potential Immunoassay Formats for Aureofuscin

Immunoassay FormatPrinciplePotential Application
Competitive ELISA Competition between sample aureofuscin and labeled aureofuscin for antibody binding.Quantification of aureofuscin in complex samples.
Direct ELISA Immobilized aureofuscin is detected by a labeled primary antibody.Screening for the presence of aureofuscin.
Immunochromatographic Assay (Lateral Flow) Antigen-antibody reaction on a porous membrane.Rapid, point-of-care testing for aureofuscin.

Biosensors and High-Throughput Detection Platforms for Aureofuscin

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in response to a target analyte. mdpi.com For aureofuscin, a potential biosensor could be developed using specific enzymes or aptamers as the recognition element.

Aptamers, which are short, single-stranded DNA or RNA molecules, can be selected to bind to specific targets with high affinity and specificity. fz-juelich.deaptamergroup.com An "aptasensor" for aureofuscin would involve immobilizing an aureofuscin-specific aptamer onto a transducer surface. Binding of aureofuscin to the aptamer would induce a conformational change, leading to a detectable signal (e.g., electrochemical, optical). fz-juelich.de

High-throughput screening (HTS) platforms are essential for rapidly screening large numbers of samples, for instance, in the discovery of new aureofuscin-producing microbial strains or in optimizing production conditions. labmanager.combmglabtech.com These automated systems can perform thousands of assays per day in miniaturized formats (e.g., 384- or 1536-well plates). labmanager.commedinadiscovery.com A detection method amenable to HTS, such as a fluorescence-based assay or a colorimetric assay based on aureofuscin's pigment properties, could be integrated into an HTS workflow. bmglabtech.com

Table 4: Emerging Detection Platforms for Aureofuscin

PlatformRecognition ElementTransduction PrinciplePotential Advantage
Aptasensor Aptamer. fz-juelich.deElectrochemical, Optical. fz-juelich.deHigh specificity, stability, reusability. aptamergroup.com
Enzyme-based Biosensor Enzyme that interacts with aureofuscin.Electrochemical, Colorimetric.High sensitivity and specificity. mdpi.com
High-Throughput Screening (HTS) N/A (relies on a detectable property of aureofuscin).Fluorescence, Absorbance, Luminescence. bmglabtech.comMassive sample throughput, automation. labmanager.com

In Situ Imaging Techniques for Aureofuscin Localization within Biological Systems

Understanding the spatial distribution of aureofuscin within producing organisms or in its biological targets is crucial for elucidating its physiological role. In situ imaging techniques can provide this information at a cellular or subcellular level.

Given that aureofuscin is a pigment, it may possess inherent fluorescent properties that can be exploited for fluorescence microscopy. This would allow for the direct visualization of its localization within fungal hyphae or bacterial cells without the need for external labels. A patent related to modifying the fluorescent properties of proteins in yeast suggests the feasibility of using fluorescence for imaging in microbial systems. google.com If aureofuscin's native fluorescence is weak or overlaps with other cellular components, specific fluorescent probes or antibodies could be developed for indirect immunofluorescence imaging.

Confocal laser scanning microscopy (CLSM) would be particularly advantageous, as it provides high-resolution, optically sectioned images, reducing out-of-focus blur and allowing for three-dimensional reconstruction of aureofuscin's distribution.

Computational and in Silico Modeling of Aureofuscin Interactions

Molecular Docking and Dynamics Simulations of Aureofuscin with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for understanding how a small molecule like aureofuscin interacts with its biological targets. ebsco.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, while MD simulations provide a view of the dynamic evolution of the ligand-receptor complex over time, revealing the stability of the interaction and conformational changes. mdpi.comnih.gov

While specific molecular docking and dynamics studies focusing exclusively on aureofuscin are not extensively documented in publicly available literature, the principles of these techniques can be applied to hypothesize its interactions. As a polyene macrolide, aureofuscin's primary antifungal mechanism is believed to involve binding to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and increased membrane permeability. rcsi.science Molecular docking could be employed to model the interaction between aureofuscin and ergosterol, elucidating the specific binding pose and the key intermolecular forces—such as van der Waals forces and hydrogen bonds—that stabilize the complex.

Furthermore, MD simulations could model the aggregation of aureofuscin-ergosterol complexes within a lipid bilayer, providing atomic-level insights into the structure of the transmembrane pore. mdpi.com Such simulations are crucial for understanding the precise mechanism of membrane disruption. ebsco.com

Beyond its direct antifungal target, the proteins involved in the biosynthesis of aureofuscin are also of significant interest. The regulatory proteins AurJ3M and AurT, which control the aureofuscin biosynthetic gene cluster in Streptomyces aureofuscus, are potential targets for computational studies. nih.govnih.govresearchgate.net Docking studies could investigate how signaling molecules or pathway intermediates bind to these regulatory proteins to modulate aureofuscin production.

Table 1: Potential Protein and Molecular Targets for Aureofuscin Docking Studies

Target Name Organism/System Rationale for Docking/Dynamics Simulation Potential Insights
Ergosterol Fungal Cell Membranes Primary target for polyene antifungals; to understand the molecular basis of antifungal activity. Binding affinity, specific orientation, and key interactions driving complex formation.
Fungal Cell Membrane Fungal Cell Membranes To simulate the insertion and aggregation of aureofuscin to form pores. Mechanism of pore formation, stability of the pore, effect on membrane integrity.
AurJ3M Streptomyces aureofuscus A PAS-LuxR family positive regulator of aureofuscin biosynthesis. nih.govplos.org To understand how endogenous ligands might activate or deactivate the protein, influencing aureofuscin yield.
AurT Streptomyces aureofuscus An amino acid transporter protein that co-regulates aureofuscin biosynthesis. nih.govresearchgate.net To model its substrate binding and transport mechanism, clarifying its role in regulating secondary metabolism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aureofuscin Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead candidates. ijpsr.com A QSAR study on aureofuscin analogs could provide a robust framework for designing new derivatives with improved antifungal potency.

A typical QSAR workflow for aureofuscin would involve:

Generation of Analogs: Synthesizing or computationally designing a library of aureofuscin analogs with systematic modifications to its structure (e.g., altering the length of the polyene chain, changing the number or position of hydroxyl groups, or modifying the mycosamine (B1206536) moiety).

Biological Testing: Experimentally determining the antifungal activity (e.g., Minimum Inhibitory Concentration, MIC) of each analog against a target fungal species.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties, molecular size, and shape. researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates the calculated descriptors with the measured biological activity. chemmethod.com

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in model development. nih.gov

The resulting QSAR model could highlight which molecular properties are most critical for the antifungal activity of aureofuscin, guiding the synthesis of more effective compounds. For instance, a model might reveal that a specific range of lipophilicity or a particular distribution of hydrogen bond donors is crucial for optimal activity.

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor Class Example Descriptors Property Represented
Electronic Dipole Moment, HOMO/LUMO energies Distribution of charge, reactivity, polarizability.
Steric/Topological Molecular Weight, Molar Refractivity, Wiener Index Size, shape, and branching of the molecule.
Hydrophobic LogP, LogD Lipophilicity and partitioning between aqueous and lipid phases.

| Hydrogen Bonding | Number of H-bond donors/acceptors, Topological Polar Surface Area (TPSA) | Potential for forming hydrogen bonds with the target. |

Pharmacophore Modeling and Virtual Screening for Aureofuscin-like Compounds

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. ijrpr.comupol.cz A pharmacophore model for aureofuscin would represent a 3D template of its key interaction features.

Based on the known structure of polyenes, a pharmacophore model for aureofuscin would likely include:

Hydrophobic (HY) features: Representing the rigid, nonpolar polyene backbone.

Hydrogen Bond Donor (HBD) features: Corresponding to the hydroxyl groups along the macrolide ring.

Hydrogen Bond Acceptor (HBA) features: Corresponding to the oxygen atoms of the hydroxyl and carboxyl groups.

Positive Ionizable (PI) feature: Representing the amino group on the mycosamine sugar.

Once a validated pharmacophore model is developed, it can be used as a 3D query for virtual screening. wikipedia.orgplos.org This process involves searching large chemical databases (containing millions of compounds) to identify molecules that match the pharmacophore's features and geometric constraints. nuvisan.comnvidia.com Hits from the virtual screen can then be acquired or synthesized and tested experimentally. This approach is highly effective for scaffold hopping—finding new chemical structures that possess the same key features as the original lead compound and are therefore likely to share its biological activity.

Table 3: Hypothetical Pharmacophore Model for Aureofuscin's Antifungal Activity

Feature Type Number of Features Geometric Constraints (Illustrative) Role in Interaction
Hydrophobic (HY) 1 Defined by the spatial extent of the polyene chain. Insertion into the lipid bilayer of the fungal membrane.
Hydrogen Bond Donor (HBD) 4-6 Specific distances and angles between donor sites. Interaction with the polar head groups of phospholipids (B1166683) or ergosterol.
Hydrogen Bond Acceptor (HBA) 5-7 Specific distances and angles between acceptor sites. Interaction with the polar head groups of phospholipids or ergosterol.

In Silico Prediction of Aureofuscin's Biological Activities and Interaction Networks

Modern computational tools can predict the potential biological activities and protein targets of a small molecule based solely on its chemical structure. nih.gov These in silico prediction methods leverage vast amounts of existing biological data and sophisticated machine learning algorithms. By inputting the structure of aureofuscin into web-based platforms like SwissTargetPrediction or SuperPred, researchers can generate a ranked list of likely protein targets in humans and other organisms. frontiersin.org

This approach could uncover novel mechanisms of action or secondary biological activities for aureofuscin beyond its established antifungal effects. For example, predictions might suggest that aureofuscin could interact with certain enzymes, ion channels, or receptors, opening new avenues for therapeutic investigation. japsonline.com

Furthermore, the predicted protein targets can be used to construct a potential interaction network . By mapping the predicted targets onto known protein-protein interaction (PPI) databases (like STRING or HIPPIE), it is possible to visualize the broader biological context and potential downstream effects of aureofuscin. nih.govfrontiersin.org If aureofuscin is predicted to bind to a key signaling protein, the interaction network could reveal which cellular pathways might be modulated by the compound. This network-level analysis provides a systems biology perspective on the compound's potential effects, moving beyond a single-target view. uam.es

Table 4: Illustrative Output from an In Silico Target Prediction Tool for Aureofuscin

Predicted Target Organism Confidence Score Associated Biological Process Potential Implication
Ergosterol Perforin Candida albicans 0.95 Membrane Permeabilization Confirms known antifungal mechanism.
Phospholipase A2 Human 0.68 Inflammatory Response Suggests potential anti-inflammatory or pro-inflammatory activity.
Tyrosinase Streptomyces spp. 0.62 Melanin Biosynthesis Potential role in regulating pigmentation or secondary metabolism in bacteria.

Ecological Roles and Environmental Fate of Aureofuscin

Aureofuscin as a Secondary Metabolite in Microorganisms and Plants

Secondary metabolites are organic compounds produced by organisms that are not directly involved in their basic growth, development, or reproduction. wikipedia.org Instead, these molecules often mediate ecological interactions, providing a selective advantage. wikipedia.org Aureofuscin is a secondary metabolite primarily produced by certain microorganisms. ontosight.aisemanticscholar.org

A notable producer of aureofuscin is the soil bacterium Streptomyces aureofuscus. semanticscholar.orgjocpr.comnaturalproducts.net This bacterium synthesizes aureofuscin, which is classified as a tetraene macrolide antibiotic. semanticscholar.orgjocpr.com The biosynthesis of aureofuscin follows the polyketide pathway, similar to the synthesis of fatty acids. ontosight.airesearchgate.net While aureofuscin is well-documented in microorganisms, its presence and role in plants are less clear from current research. However, the study of plant secondary metabolites is a broad field, with these compounds playing crucial roles in plant defense and signaling. nih.govresearchgate.net

The production of aureofuscin by Streptomyces aureofuscus is influenced by environmental conditions and the availability of precursor molecules. Studies have shown that the addition of compounds like acetate (B1210297) and propionate (B1217596) to the fermentation medium can enhance the yield of aureofuscin. semanticscholar.org

Table 1: Organisms Known to Produce Aureofuscin

Organism KingdomSpeciesCommon Name/Type
BacteriaStreptomyces aureofuscusSoil Bacterium
FungiCalocybe speciesFungus

This table is based on available scientific literature. The list of producing organisms may not be exhaustive.

Role of Aureofuscin in Inter-species Communication and Defense Mechanisms

Secondary metabolites are key players in how organisms interact with each other and their environment. wikipedia.org This communication can occur between individuals of the same species (intraspecies) or different species (interspecies). ck12.orgwikipedia.org Animal communication, for instance, can involve auditory signals, visual displays, or chemical cues like pheromones. ck12.org

In the context of aureofuscin, its primary role appears to be in defense. As an antifungal agent, aureofuscin produced by Streptomyces aureofuscus exhibits activity against various fungi, including Saccharomyces cerevisiae, Aspergillus niger, Penicillium chrysogenum, and Fusarium species. semanticscholar.org This suggests a defensive function, protecting the bacterium from competing fungal microorganisms in the soil environment. semanticscholar.org The antifungal mechanism of related polyene macrolides involves interaction with ergosterol (B1671047) in the fungal cell membrane, leading to disruption. researchgate.netd-nb.info

While direct evidence for aureofuscin's role in inter-species communication as a signaling molecule is limited, its production as a defense compound is a form of inter-species interaction. wikipedia.org The release of aureofuscin into the environment sends a clear chemical message to susceptible fungi, inhibiting their growth and thus shaping the microbial community structure. semanticscholar.org The study of such chemical signaling falls under the umbrella of chemical ecology.

Table 2: Research Findings on Aureofuscin's Defensive Role

Producing OrganismTarget Organism(s)Observed EffectReference
Streptomyces aureofuscusSaccharomyces cerevisiae, Aspergillus niger, Penicillium chrysogenum, Fusarium spp.Antifungal activity, inhibition of growth semanticscholar.org
Calocybe speciesNot specifiedPotential protection against excessive sunlight (antioxidant) ontosight.ai

Biodegradation and Environmental Stability of Aureofuscin

The persistence of a secondary metabolite in the environment is determined by its stability and susceptibility to biodegradation. Aureofuscin's chemical structure, a polyketide-derived fuscin-type pigment, contributes to its stability under various environmental conditions. ontosight.ai

Information specifically detailing the biodegradation pathways of aureofuscin is not extensively available in the reviewed literature. However, the general principles of microbial degradation of complex organic molecules would apply. Soil microorganisms are known to evolve metabolic pathways to utilize a wide variety of organic compounds as nutrient sources. The complex structure of aureofuscin may require a consortium of microorganisms with diverse enzymatic capabilities for its complete breakdown.

The stability of related polyene macrolides, like pimaricin (natamycin), has been noted. Pimaricin is stable over a wide range of pH values, although it is sensitive to light. d-nb.info This suggests that aureofuscin may also exhibit some degree of environmental stability, allowing it to persist and exert its antifungal effects over a period of time. The use of biodegradable polymers is being explored as an alternative to reduce environmental pollution from more persistent synthetic compounds. researchgate.net The ultimate fate of aureofuscin in the environment would involve its eventual breakdown by microbial communities, though the specific enzymes and organisms involved require further research.

Emerging Research Applications and Future Directions for Aureofuscin Studies

Aureofuscin as a Biochemical Probe for Target Identification and Validation

The precise identification and validation of drug targets are foundational to modern drug discovery. editco.bio Biochemical probes, which are often modified small molecules, are instrumental in this process, enabling researchers to isolate and identify the molecular partners of a bioactive compound. opentargets.org While natural products can be derivatized to function as probes plos.org, current scientific literature does not extensively document the use of aureofuscin itself as a biochemical probe for target identification.

However, the potential for developing aureofuscin-based probes represents a significant area for future research. The creation of bi-functional analogues, incorporating photoreactive and reporter groups, could allow for photo-affinity labeling to covalently link aureofuscin to its biological targets within a cellular environment. plos.org Such an approach would be invaluable for definitively identifying the proteins and other molecules with which aureofuscin interacts to exert its antifungal effects. This would not only validate its known targets but could also uncover novel mechanisms and off-target effects, providing a deeper understanding of its mode of action. The development of such probes is a key step toward optimizing aureofuscin's structure for improved efficacy and reduced toxicity. proquest.com

Development of Aureofuscin-Based Research Tools

Beyond its direct antifungal activity, aureofuscin and its derivatives hold promise for development into specialized research tools. Currently, specific research tools based on the aureofuscin scaffold are not widely reported, but the potential is significant. Given its interaction with biological membranes, modified aureofuscin molecules could be developed as tools to study membrane dynamics, ion channel function, and lipid raft composition.

Future development could focus on creating fluorescently tagged aureofuscin variants. These could be used in high-content screening and cellular imaging to visualize the compound's distribution, track its uptake, and observe its effects on cellular morphology and organization in real-time. Such tools would facilitate a more dynamic and detailed investigation of its cellular and molecular interactions, contributing to a broader understanding of fungal cell biology and pathogenesis. nih.gov

Exploration of Synergistic Effects with Other Research Compounds

Combination therapy is a cornerstone of modern medicine, often providing enhanced efficacy and overcoming resistance. curematch.comnih.gov In antifungal research, combining agents with different mechanisms of action is a promising strategy. nih.gov Research has indicated a synergistic antifungal effect when aureofuscin is combined with Amphotericin-B, another polyene antifungal, particularly against Candida species. researchgate.net

The exploration of synergistic combinations involving aureofuscin is a critical research avenue. Studies combining aureofuscin with other classes of antifungals, such as azoles or echinocandins, could reveal new therapeutic strategies for recalcitrant fungal infections. Furthermore, investigating its synergy with non-antifungal compounds, such as efflux pump inhibitors or agents that disrupt biofilm formation, could broaden its utility and address the challenge of drug resistance. nih.govfrontiersin.orgnih.gov Identifying and characterizing these synergistic interactions is essential for developing more robust and effective antifungal regimens. cyprusjmedsci.commdpi.com

Combination InvestigatedTarget OrganismObserved EffectReference
Aureofuscin + Amphotericin-BCandidaSynergistic antifungal activity researchgate.net

Application of Aureofuscin in Agronomy and Crop Protection Research

The use of biological agents for pest and disease control is a key component of sustainable agriculture and Integrated Pest Management (IPM). epa.govfao.orgbioprotectionportal.com Aureofuscin has emerged as a promising candidate in this field, with research demonstrating its potential as a biopesticide to control plant fungal diseases. koreascience.kr Its application in preserving agricultural products has been specifically noted, such as its use in controlling post-harvest fungal pathogens like Alternaria species on Chinese winter jujube. cnif.cn

The effectiveness of aureofuscin in crop protection is linked to its biosynthesis, which is controlled by regulatory genes like Aurj3M. koreascience.kr Research into these regulatory pathways can lead to the development of enhanced production strains, making its use in agriculture more economically viable. Future agronomic research will likely focus on optimizing formulations for field application, assessing its environmental impact and persistence, and evaluating its efficacy against a broader range of plant pathogens. Integrating aureofuscin into IPM strategies could help reduce reliance on synthetic chemical fungicides, thereby minimizing environmental risks and promoting a more sustainable approach to food production. pnwhandbooks.orgmdpi.comslideshare.net

Application AreaPathogen ExampleCrop ExampleReference
BiopesticideFungal pathogensGeneral koreascience.kr
Post-harvest preservationAlternaria sp.Chinese winter jujube cnif.cn

Unanswered Questions and Future Research Trajectories in Aureofuscin Research

Despite growing interest, many questions about aureofuscin remain. Future research will be crucial for fully harnessing its potential.

While it is known that polyenes like aureofuscin interact with fungal membranes, the complete picture of its mechanism of action is not fully understood. A significant area of ongoing research is the complex regulatory network governing its biosynthesis. Studies have identified several regulatory genes, including the PAS-LuxR family regulator AurJ3M and the amino acid transporter protein AurT, which co-regulate its production. nih.govnih.govmdpi.com The interplay between these regulators and their precise roles in modulating the aureofuscin biosynthetic gene cluster are still being unraveled. nih.govresearchgate.net A deeper understanding of these pathways could enable the genetic engineering of producer strains for higher yields or the creation of novel analogues. proquest.com

A primary goal in antifungal research is the identification of novel, fungus-specific targets to develop safer and more effective drugs. oup.comquora.com For aureofuscin, while the cell membrane is a known site of action, there may be other, as-yet-undiscovered biological targets. The regulatory proteins involved in its own biosynthesis, such as AurJ3M and others within the gene cluster, represent potential targets for manipulating its production. researchgate.netresearchgate.netscribd.com However, identifying the cellular proteins or pathways that aureofuscin directly inhibits or modulates to cause fungal cell death is a key future objective. This will require advanced techniques, potentially including the use of aureofuscin-based biochemical probes as discussed earlier, coupled with proteomic and genomic approaches to map its interaction network within the fungal cell. nih.govopentargets.orgebi.ac.uk

Development of Advanced Methodologies for Aureofuscin Research

The ongoing exploration of aureofuscin, a polyene macrolide antibiotic, has been significantly propelled by the development and application of sophisticated research methodologies. These advanced techniques are crucial for the efficient extraction, purification, structural elucidation, and understanding of the biosynthetic pathways of aureofuscin. The refinement of these methods not only facilitates a deeper comprehension of aureofuscin's properties but also paves the way for its potential biotechnological applications.

Extraction and Purification Techniques

The initial step in studying aureofuscin involves its isolation from the fermentation broth of producing microorganisms, such as Streptomyces aureofuscus. semanticscholar.orgspkx.net.cn Early methodologies have been optimized to enhance yield and purity.

One established method involves the use of macroporous resin for the initial separation of aureofuscin from the complex fermentation mixture. spkx.net.cn This technique leverages the resin's properties to adsorb the target compound, allowing for the removal of unwanted water-soluble components.

Following initial extraction, further purification is often necessary to achieve a high degree of purity for detailed analysis. Column chromatography, specifically using materials like Sephadex G-25, has been effectively employed for this purpose. spkx.net.cn This size-exclusion chromatography method separates molecules based on their size, proving effective in refining the aureofuscin extract. Research has shown that using methanol (B129727) extraction followed by Sephadex G-25 chromatography can increase the specific antibacterial activity of the product approximately fivefold. spkx.net.cn

Structural Characterization

Determining the precise chemical structure of aureofuscin is fundamental to understanding its function. Aureofuscin is a tetraene macrolide antibiotic with the chemical formula C₂₅H₃₇NO₁₀ and a molecular mass of 511. semanticscholar.org Its structure is characterized by a polyketide-derived macrocyclic lactone ring with conjugated double bonds. researchgate.netontosight.ai

Advanced analytical techniques are indispensable for confirming this complex structure. While specific studies detailing the full elucidation are part of the broader body of macrolide research, the standard methodologies applied to compounds of this class include:

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the accurate molecular weight and elemental composition, confirming the chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are critical for mapping the connectivity of atoms within the molecule, establishing the carbon skeleton, and determining the relative stereochemistry.

These techniques, applied in concert, provide the detailed structural information necessary to distinguish aureofuscin from similar polyenes like natamycin (B549155). semanticscholar.org

Biosynthetic Pathway Elucidation

Significant advancements have been made in understanding how Streptomyces species synthesize aureofuscin. This research is critical for potential metabolic engineering efforts to improve production yields.

Precursor Feeding Studies: It has been established that the biosynthesis of the aureofuscin backbone follows the polyketide pathway, which is analogous to fatty acid synthesis. semanticscholar.orgresearchgate.net This process involves the decarboxylative condensation of simple carboxylic acids. semanticscholar.org Feeding studies using labeled precursors have been instrumental in confirming this pathway. For instance, research has demonstrated that the addition of acetate (B1210297) and propionate (B1217596) to the culture medium can significantly enhance aureofuscin production. semanticscholar.org The timing of this addition is critical; a study found that adding an acetate-propionate mixture 12 hours into cultivation resulted in the maximal aureofuscin yield of 3.708 mg/mL. semanticscholar.org This suggests that the biosynthesis begins during the exponential growth phase of the microorganism. semanticscholar.org

Genetic and Molecular Biology Approaches: The advent of sequencing technology has revolutionized the study of secondary metabolite biosynthesis. researchgate.net Researchers can now identify and characterize the entire biosynthetic gene cluster (BGC) responsible for producing a specific compound.

Gene Cluster Identification: The aureofuscin BGC has been identified and shown to contain genes encoding for Polyketide Synthases (PKS), the large multi-domain enzymes that construct the polyketide backbone from acetate and propionate precursors. researchgate.net

These molecular genetic techniques provide powerful tools for understanding the intricate regulatory networks that govern aureofuscin production and offer precise targets for strain improvement strategies.

Q & A

Q. What structural characteristics of Aureofuscin contribute to its antibiotic activity, and how can they be experimentally validated?

To determine structure-activity relationships, employ spectroscopic methods (e.g., NMR, mass spectrometry) to resolve the compound’s molecular architecture. X-ray crystallography can further elucidate spatial arrangements of functional groups critical for antimicrobial action . Comparative studies with structurally related antibiotics may identify key moieties for bioactivity.

Q. What biosynthetic pathways are implicated in Aureofuscin production by Streptomyces aureofuscus, and how can they be mapped?

Use genomic sequencing and gene cluster analysis (e.g., antiSMASH) to identify polyketide synthase (PKS) systems. Isotope-labeled precursor feeding experiments (e.g., with ¹³C-acetate) can trace carbon flux through putative pathways . Knockout studies of candidate genes may confirm their role in biosynthesis.

Advanced Research Questions

Q. How do acetate and propionate precursor ratios and timing influence Aureofuscin yields in submerged fermentation?

Systematic optimization requires testing sodium acetate:sodium propionate ratios (e.g., 5:1, 3:1) at critical growth phases. Evidence shows maximal production (3.708 mg mL⁻¹) occurs when 1.5 mg mL⁻¹ total precursors (5:1 ratio) are added at 24 hours during the exponential growth phase. Delayed addition (>72 hours) reduces efficacy due to phase-dependent metabolic shifts .

Q. What methodologies reconcile discrepancies in Aureofuscin production data between shake-flask and bioreactor systems?

Controlled parameter comparisons are essential. Bioreactors achieve higher yields (3.99 mg mL⁻¹ vs. 3.708 mg mL⁻¹ in flasks) via precise pH control (5.5), dissolved oxygen maintenance (≥20%), and agitation (220 rpm). Scale-up studies should isolate variables like aeration (4 L/min) and shear stress to identify critical factors .

Q. How can time-course experiments optimize precursor feeding strategies for Aureofuscin biosynthesis?

Design sampling intervals (e.g., every 12 hours) to correlate precursor uptake rates with titers. Metabolomic profiling during exponential (0–48 hours) and stationary (48–84 hours) phases can identify metabolic bottlenecks. Early-stage feeding (≤24 hours) aligns with PKS activation, while late-stage additions disrupt cellular resource allocation .

Q. Which statistical models best analyze multifactorial interactions affecting Aureofuscin titers?

Employ response surface methodology (RSM) or factorial designs (e.g., Box-Behnken) to model interactions between variables (pH, temperature, precursor concentration). For example, RSM can optimize the 5:1 acetate:propionate ratio while accounting for pH-dependent enzyme kinetics .

Methodological Guidance

What frameworks ensure rigorous formulation of research questions for Aureofuscin mechanism-of-action studies?

Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define variables:

  • Population : Target bacterial strains
  • Intervention : Aureofuscin exposure
  • Comparison : Untreated controls or other antibiotics
  • Outcome : Minimum inhibitory concentration (MIC)
  • Time : Exposure duration FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) further refine the scope .

Q. How should conflicting results in Aureofuscin stability studies under varying pH conditions be addressed?

Replicate experiments under standardized buffered conditions (pH 4.0–7.0). Use high-performance liquid chromatography (HPLC) to quantify degradation products. Control variables such as temperature and light exposure, and apply kinetic modeling (e.g., Arrhenius equations) to predict stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.